molecular formula C19H20FNO3 B2843326 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 939008-58-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2843326
CAS RN: 939008-58-9
M. Wt: 329.371
InChI Key: AWCAOZRNQHUEFU-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
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Scientific Research Applications

Biological Responses and Toxicology Acetamide derivatives, including dimethylacetamide (DMAC) and N-methylacetamide (MMAC), have been extensively studied for their biological effects and toxicology. The extensive review by Kennedy (2001) details the commercial importance and biological consequences of exposure to these chemicals in humans. It underscores the variability in biological responses among different acetamide derivatives and highlights the significance of understanding their toxicological profiles due to their usage in various applications (Kennedy, 2001).

Parabens Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. Haman et al. (2015) provide an in-depth review of the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite wastewater treatments eliminating parabens effectively, they persist at low levels in effluents, surface water, and sediments due to continuous environmental introduction (Haman et al., 2015).

Degradation of Acetaminophen by Advanced Oxidation Processes Qutob et al. (2022) reviewed the use of advanced oxidation processes (AOPs) for treating acetaminophen (ACT) in water, focusing on by-products, biotoxicity, and degradation pathways. This review highlights the diversity of ACT by-products and their potential environmental impact, stressing the need for improved degradation methods to mitigate ecosystem threats (Qutob et al., 2022).

Adsorptive Elimination of Acetaminophen from Water The review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen (ACT) from water sheds light on recent progress in this area. The study discusses the efficiency of various adsorbents, the mechanisms of ACT uptake, and the future perspectives for enhancing ACT removal, highlighting the importance of addressing the presence of ACT and its by-products in aquatic environments (Igwegbe et al., 2021).

Environmental Protection by Advanced Oxidation Processes Advanced oxidation processes (AOPs) have been identified as effective strategies for removing pharmaceutical pollutants like acetaminophen from water. The review by Vo et al. (2019) focuses on the historical occurrences, toxicity, removal strategies, and transformation pathways of acetaminophen, emphasizing the need for comprehensive treatment technologies to address the complexities associated with its degradation products and intermediates (Vo et al., 2019).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-12-7-8-14(9-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCAOZRNQHUEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide

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